

# Physical and chemical characteristics of 5-Bromo-2-iodopyridin-3-ol

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## Compound of Interest

Compound Name: **5-Bromo-2-iodopyridin-3-ol**

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An In-Depth Technical Guide to **5-Bromo-2-iodopyridin-3-ol**: Properties, Synthesis, and Strategic Applications

## Authored by: Gemini, Senior Application Scientist Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. Among these, **5-Bromo-2-iodopyridin-3-ol** (CAS No: 188057-49-0) emerges as a highly valuable and versatile intermediate.<sup>[1][2]</sup> Its utility is derived not just from the presence of the pyridine core, but from the orthogonal reactivity conferred by its unique trifunctional substitution pattern: a hydroxyl group and two distinct halogen atoms, bromide and iodide.

This guide provides an in-depth analysis of the physicochemical properties, synthesis, characteristic reactivity, and applications of **5-Bromo-2-iodopyridin-3-ol**, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility, particularly the principle of regioselective functionalization that makes it a powerful tool in complex molecule synthesis.

## Section 1: Molecular Identity and Physicochemical Profile

**5-Bromo-2-iodopyridin-3-ol** is a solid organic compound whose identity is defined by the CAS number 188057-49-0 and the molecular formula C<sub>5</sub>H<sub>3</sub>BrINO.[1][2] A critical feature of its chemical nature is the existence of keto-enol tautomerism, readily interconverting between the pyridin-3-ol form and the pyridin-2(1H)-one form. This equilibrium is fundamental to understanding its reactivity and spectroscopic properties.

Caption: Keto-enol tautomerism of the title compound.

The compound's key physical and chemical properties are summarized below for rapid reference.

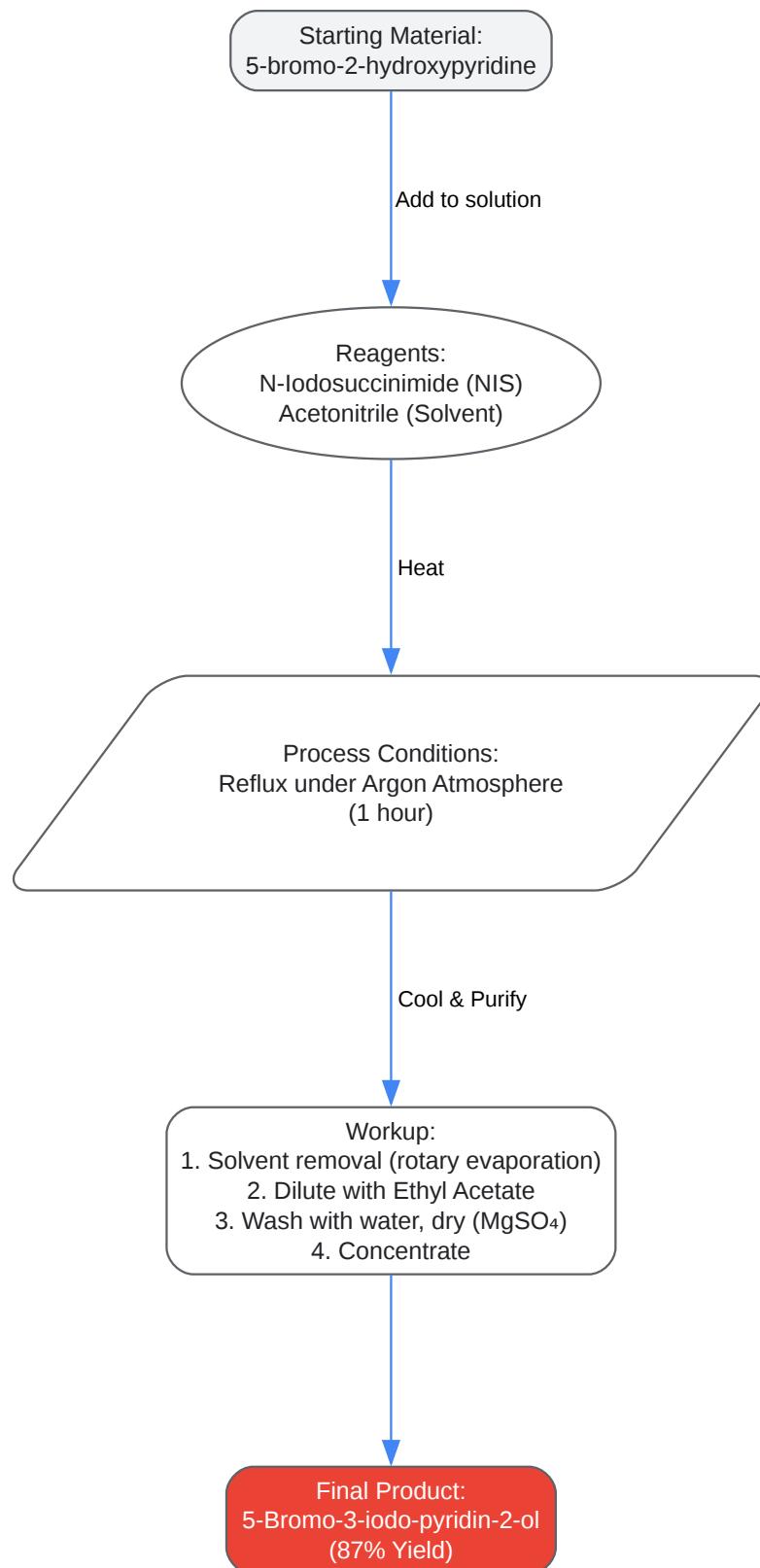
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrINO	[1][2]
Molecular Weight	299.89 g/mol	[1][2]
CAS Number	188057-49-0	[1]
Appearance	Solid	[1]
Melting Point	202-203 °C	[3]
Boiling Point	325.1 ± 37.0 °C at 760 mmHg	[3]
Density	2.512 ± 0.06 g/cm <sup>3</sup>	[3]
InChI Key	TYKCQFLONIEXBQ-UHFFFAOYSA-N	[1]
Synonyms	5-Bromo-3-iodopyridin-2(1H)-one, 5-Bromo-2-hydroxy-3-iodopyridine	[4][5]

## Section 2: Synthesis and Mechanistic Rationale

The synthesis of this highly functionalized pyridine is not trivial and requires a strategic approach to introduce the substituents in the correct positions. A common and effective method involves the direct electrophilic iodination of a pre-existing brominated pyridinol scaffold.

The synthesis of the tautomer 5-Bromo-3-iodo-pyridin-2-ol can be achieved with a high yield of 87% by reacting 5-bromo-2-hydroxypyridine with N-iodosuccinimide (NIS) in acetonitrile under reflux.<sup>[6]</sup>

**Mechanistic Insight:** The choice of N-iodosuccinimide (NIS) as the iodinating agent is critical. The 5-bromo-2-hydroxypyridine starting material exists predominantly in its pyridin-2-one tautomeric form. This tautomer is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. NIS serves as a source of an electrophilic iodine species ( $I^+$ ), which preferentially attacks the electron-rich C3 position, directed by the activating effect of the ring nitrogen and the carbonyl group.

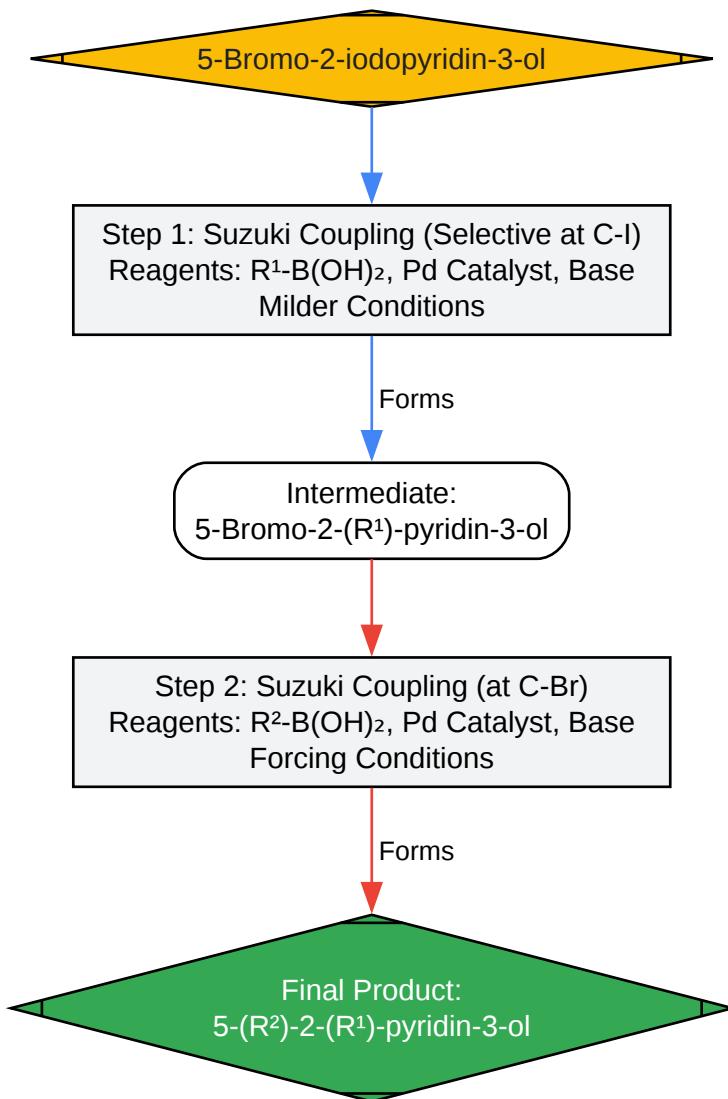
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Caption: General workflow for the synthesis of 5-Bromo-3-iodo-pyridin-2-ol.

## Section 3: The Keystone of Reactivity: Regioselective Functionalization

The primary value of **5-Bromo-2-iodopyridin-3-ol** in synthetic chemistry lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend: I > Br > Cl.<sup>[6]</sup> This is a direct consequence of the carbon-halogen bond dissociation energy; the C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the more robust C-Br bond.<sup>[6][7]</sup>

This reactivity difference allows for highly selective, sequential functionalization. A synthetic chemist can first perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination—at the more reactive C2-iodo position, leaving the C5-bromo position untouched. The resulting product can then be subjected to a second, distinct cross-coupling reaction at the bromide position, often by modifying the catalyst or reaction conditions to be more forcing.<sup>[7][8]</sup> This powerful strategy enables the construction of complex, unsymmetrically substituted pyridines from a single, versatile starting material.



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Caption: Regioselective sequential cross-coupling strategy.

Furthermore, the hydroxyl group (or its keto tautomer) provides another site for functionalization. Patent literature demonstrates the modification of this position via reactions like Mitsunobu etherification, allowing for the introduction of various side chains.<sup>[5][9]</sup> This trifecta of reactive sites (iodo, bromo, and hydroxyl) makes **5-Bromo-2-iodopyridin-3-ol** a truly powerful building block.

## Section 4: Spectroscopic Signature and Characterization

While publicly available experimental spectra for this specific compound are limited, a reliable spectroscopic profile can be predicted based on established principles and data from analogous halogenated pyridines.<sup>[3][4]</sup> This information is crucial for reaction monitoring and product confirmation.

Spectroscopy	Predicted Characteristics
<sup>1</sup> H NMR	Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). Both would appear as doublets due to coupling with each other. The proton at C4 would likely be downfield to the one at C6. The hydroxyl proton (enol form) or N-H proton (keto form) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. <a href="#">[6]</a>
<sup>13</sup> C NMR	Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the iodine (C2) would likely be the most upfield among the substituted carbons due to the heavy atom effect. The carbon bearing bromine (C5) and the carbon bearing the oxygen (C3) would also show characteristic shifts. The remaining carbons (C4, C6) would resonate at positions influenced by all substituents. <a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>
IR Spectroscopy	Key absorption bands would include: a broad O-H stretch (enol) or N-H stretch (keto) around 3200-3400 cm <sup>-1</sup> , a strong C=O stretch (keto) around 1650 cm <sup>-1</sup> , and C=C/C=N ring stretching vibrations in the 1400-1600 cm <sup>-1</sup> region. <a href="#">[4]</a>
Mass Spectrometry (EI)	The mass spectrum would show a characteristic molecular ion (M <sup>+</sup> ) peak. Crucially, due to the presence of one bromine atom (isotopes <sup>79</sup> Br and <sup>81</sup> Br in ~1:1 abundance), a prominent M+2 peak with nearly the same intensity as the M <sup>+</sup> peak would be observed. <a href="#">[12]</a> Common fragmentation patterns would involve the loss of halogen atoms (I or Br) or the entire pyridinone ring fragmentation. <a href="#">[13]</a>

## Section 5: Validated Applications in Medicinal Chemistry

The strategic value of **5-Bromo-2-iodopyridin-3-ol** is most evident in its application as a key starting material in multi-step syntheses of complex, biologically active molecules. Its use is explicitly cited in several patents for novel therapeutic agents, underscoring its importance in the drug development pipeline.

- Dual ATM and DNA-PK Inhibitors: This compound is used as a foundational building block for synthesizing dual inhibitors of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), which are promising targets for anti-tumor therapies.[5][9] In these syntheses, the hydroxyl group is typically functionalized first, followed by sequential cross-coupling reactions at the iodo and bromo positions.
- Cardiac Sarcomere Inhibitors: It has been employed in the development of novel inhibitors targeting cardiac sarcomeres, indicating its utility in creating molecules for cardiovascular diseases.[14]
- BTK Degraders: The compound serves as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) degraders, a class of molecules being investigated for treating neoplastic and autoimmune diseases.[15]

These examples from authoritative patent literature confirm that **5-Bromo-2-iodopyridin-3-ol** is not merely a chemical curiosity but a field-proven intermediate for constructing high-value pharmaceutical candidates.

## Section 6: Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling and storage of **5-Bromo-2-iodopyridin-3-ol** are essential for laboratory safety.

GHS Hazard Classification:[2][3][5]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning

- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

Recommended Precautions:[3][11][16]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

## Section 7: Experimental Protocol: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol

The following protocol is adapted from a literature procedure for the synthesis of the title compound's tautomer.[6]

Materials:

- 5-bromo-2-hydroxypyridine (1.0 eq)
- N-iodosuccinimide (NIS) (1.3 eq)
- Acetonitrile (anhydrous)

- Ethyl acetate
- Magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Argon or Nitrogen gas supply

**Procedure:**

- To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-hydroxypyridine (1.0 eq).
- Add anhydrous acetonitrile to dissolve the starting material.
- Slowly add N-iodosuccinimide (1.3 eq) to the solution at room temperature.
- Place the flask under an inert atmosphere (Argon or Nitrogen).
- Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dilute the resulting residue with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- The product, an orange solid, can be further purified by column chromatography if necessary.

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